Laurallene

CAS No.:

Cat. No.: VC1852792

Molecular Formula: C15H20Br2O2

Molecular Weight: 392.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20Br2O2 |

|---|---|

| Molecular Weight | 392.13 g/mol |

| Standard InChI | InChI=1S/C15H20Br2O2/c1-2-12(17)13-7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-/t5?,11-,12-,13+,14-,15-/m0/s1 |

| Standard InChI Key | ZFUYDSOHVJVQNB-MYZNQJQGSA-N |

| Isomeric SMILES | CC[C@@H]([C@H]1C/C=C\C[C@H]2[C@@H](O1)C[C@@H](O2)C=C=CBr)Br |

| Canonical SMILES | CCC(C1CC=CCC2C(O1)CC(O2)C=C=CBr)Br |

Introduction

Chemical Structure and Properties

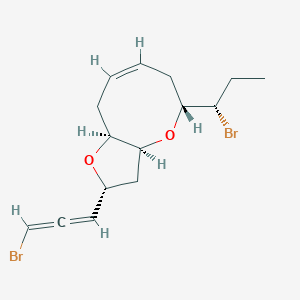

Laurallene possesses a distinctive molecular framework characterized by its oxocene core, bromoallene moiety, and stereochemical complexity. The compound's structure represents an intriguing example of natural product diversity found in marine organisms.

Structural Characteristics

The chemical structure of Laurallene is described as 2-(3-bromopropa-1,2-dien-1-yl)-5-(1-bromopropyl)-2H,3H,3aH,5H,6H,9H,9aH-furo[3,2-b]oxocine . This complex name reflects its intricate molecular architecture containing a fused bicyclic ring system with an eight-membered oxocene ring, alongside functionalities including a bromoallene group and a bromopropyl substituent. The presence of multiple stereogenic centers contributes to its structural complexity and synthetic challenge .

Chemical Identifiers and Descriptors

The table below summarizes the key chemical identifiers for Laurallene:

| Identifier | Value |

|---|---|

| Molecular Formula | C15H20Br2O2 |

| Average Molecular Weight | 392.13 g/mol |

| Monoisotopic Molecular Weight | 389.983006 Da |

| IUPAC Name | 2-(3-bromopropa-1,2-dien-1-yl)-5-(1-bromopropyl)-2H,3H,3aH,5H,6H,9H,9aH-furo[3,2-b]oxocine |

| InChI | InChI=1S/C15H20Br2O2/c1-2-12(17)13-7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3 |

| InChI Key | ZFUYDSOHVJVQNB-MYZNQJQGSA-N |

| SMILES | CCC@@HBr |

Physicochemical Properties

Understanding the physicochemical properties of Laurallene provides insights into its behavior and potential applications:

These properties indicate that Laurallene is relatively lipophilic (XLogP3-AA of 3.8), with limited hydrogen bonding capacity (zero donors and two acceptors) . These characteristics are consistent with its natural occurrence in marine organisms and suggest potential membrane permeability.

Chemical Classification and Taxonomy

Organic Framework Classification

Laurallene belongs to a specific hierarchical classification of organic compounds:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Oxocins |

| Direct Parent | Oxocins |

| Molecular Framework | Aliphatic heteropolycyclic compounds |

Laurallene is specifically classified as an oxocin, which refers to compounds containing an eight-membered unsaturated ring with one oxygen atom and seven carbon atoms . This structural feature contributes to its unique chemical properties and reactivity profile.

Natural Product Classification

As a marine natural product, Laurallene represents one example of the diverse halogenated compounds produced by red algae of the genus Laurencia. These marine organisms are known for their biosynthetic capacity to incorporate bromine and other halogens into complex molecular frameworks, creating unique structural motifs rarely found in terrestrial natural products .

Natural Occurrence and Biological Sources

Biological Source

Laurallene has been definitively isolated from the red algae Laurencia nipponica . This marine organism is known to produce a variety of halogenated secondary metabolites, including Laurallene and structurally related compounds.

Synthetic Approaches and Total Synthesis

Synthetic Challenges

The structural complexity of Laurallene, particularly its oxocene core and stereochemically defined bromoallene functionality, presents significant synthetic challenges. These features have made Laurallene an attractive target for developing new synthetic methodologies and demonstrating the applicability of advanced stereoselective reactions .

Total Synthesis Achievements

The first total synthesis of (+)-Laurallene was reported in the Journal of the American Chemical Society, representing a significant achievement in natural product synthesis . This synthetic approach employed:

-

An asymmetric glycolate aldol addition as a key step

-

Ring-closing metathesis to form the eight-membered oxocene ring

-

Construction of the complete molecular framework in just seven synthetic steps from (R)-benzylglycidyl ether

This efficient synthesis demonstrated the strategic application of modern synthetic methods to construct complex natural product architectures with high stereochemical control.

Alternative Synthetic Approaches

Subsequent synthetic efforts have explored alternative strategies for constructing the Laurallene skeleton:

-

Diastereoselective Brook Rearrangement-Mediated [3 + 4] Annulation has been successfully applied to a formal synthesis of (+)-Laurallene, as reported by Sasaki and colleagues .

-

Bromoesterification of conjugated enynes has proven valuable for constructing bromoallene motifs similar to those found in Laurallene, potentially offering new routes to this natural product and related analogs .

The development of these diverse synthetic approaches highlights Laurallene's significance as a challenging synthetic target that continues to inspire new methodological innovations in organic synthesis.

Bromoallene Functionality and Reactivity

Structural Significance of the Bromoallene Moiety

The bromoallene functionality in Laurallene represents a relatively uncommon structural feature in natural products. Allenes themselves are characterized by adjacent carbon-carbon double bonds (C=C=C), creating a unique linear arrangement with perpendicular π-orbital systems. The addition of bromine to this motif in Laurallene produces a reactive site that influences both its chemical behavior and synthetic accessibility.

Synthesis of Bromoallene Structures

Recent research has developed efficient methods for constructing bromoallene structures applicable to Laurallene synthesis:

-

Intermolecular bromoesterification of conjugated enynes has emerged as a valuable synthetic approach for generating bromoallenes with high stereoselectivity .

-

The reaction typically proceeds via 1,4-addition, where a bromine electrophile and carboxylate nucleophile add to conjugated enynes in a stereocontrolled manner .

These methodological advances have significant implications for synthesizing Laurallene and structurally related natural products containing bromoallene functionalities.

Relationship to Other Natural Products

Structural Similarities with Prelaureatin

Laurallene shares structural features with (+)-Prelaureatin, another natural product from marine sources. Both compounds have been targeted for total synthesis, often using similar synthetic strategies . The structural relationship between these compounds provides insights into potential biosynthetic pathways and structure-activity relationships.

Laurencia Metabolites

Laurallene belongs to a larger family of halogenated metabolites produced by Laurencia species. These compounds often share structural elements while displaying diverse biological activities. The comparative study of these metabolites contributes to understanding structure-function relationships and the biosynthetic capabilities of these marine organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume